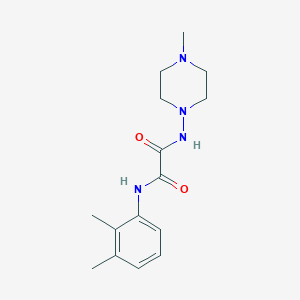

![molecular formula C9H7BrClN3O2 B2543593 Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 2090369-22-3](/img/structure/B2543593.png)

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

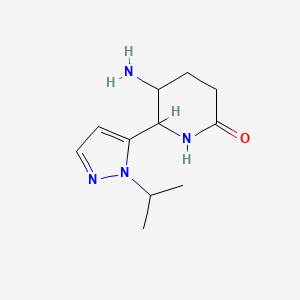

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a chemical compound with the CAS Number: 2090369-22-3 . It has a molecular weight of 304.53 . It is usually in the form of a powder .

Physical And Chemical Properties Analysis

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a powder that is stored at room temperature . Its molecular weight is 304.53 .Applications De Recherche Scientifique

- Imidazo[1,2-b]pyridazine derivatives, including our compound, have demonstrated antifungal properties . Researchers have explored their potential as antifungal agents against various pathogens. Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate could be a valuable candidate for developing novel antifungal drugs.

- Some imidazo[1,2-b]pyridazine derivatives exhibit anti-diabetic effects . These compounds may modulate glucose metabolism pathways or enhance insulin sensitivity. Investigating the impact of our compound on glucose regulation could lead to new therapeutic strategies for diabetes management.

- Imidazo[1,2-b]pyridazine derivatives have been studied as potential antiparasitic agents . Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate might show activity against protozoan parasites or helminths. Further research is needed to validate its efficacy.

- Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory activity are highly sought after. Our compound could be investigated for its potential to modulate inflammatory pathways and mitigate inflammation-related conditions .

- Imidazo[1,2-b]pyridazine derivatives have shown anti-proliferative effects against cancer cells . Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate might inhibit cell growth, making it relevant for cancer research. Its mechanism of action warrants exploration.

- Gamma-hydroxybutyric acid (GHB) receptors are involved in various physiological processes. Imidazo[1,2-b]pyridazine derivatives can serve as ligands for these receptors . Investigating our compound’s affinity for GHB binding sites could reveal novel therapeutic applications.

Antifungal Activity

Anti-Diabetic Potential

Antiparasitic Applications

Anti-Inflammatory Properties

Anti-Proliferative Activity

Novel Ligands for GHB Binding Sites

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been widely studied in drug molecules and have shown diverse biological activities and pharmacological properties .

Mode of Action

It is known that the imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules . The negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives have shown diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .

Result of Action

It is known that imidazo[1,2-b]pyridazine derivatives have shown diverse biological activities and pharmacological properties .

Propriétés

IUPAC Name |

ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)7-8(10)14-6(12-7)4-3-5(11)13-14/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIKFVCVQMRIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=N1)C=CC(=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)

![3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2543524.png)

![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)

![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)